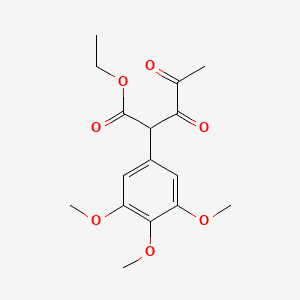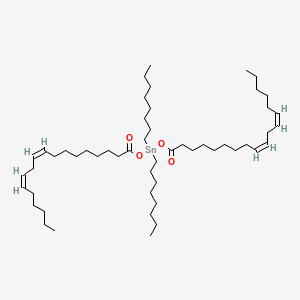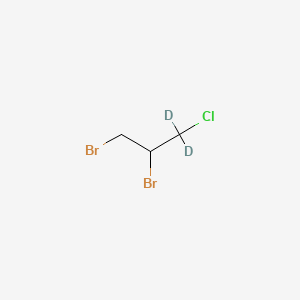
2,3-Dibromo-1-chloropropane-1,1-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-chloropropane-1,1-d2 is a deuterated analog of 2,3-Dibromo-1-chloropropane, a halogenated organic compound. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a three-carbon propane backbone. The deuterium atoms replace the hydrogen atoms at the 1,1 positions, making it useful in various scientific studies, particularly in spectroscopy and reaction mechanism investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chloropropane-1,1-d2 typically involves the halogenation of a suitable precursor. One common method is the addition of bromine and chlorine to propene. The reaction is carried out under controlled conditions to ensure the selective addition of halogens to the desired positions on the propane backbone. The reaction conditions often include:
Temperature: 10-25°C
Pressure: Atmospheric pressure
Solvent: Often carried out in an inert solvent like carbon tetrachloride or chloroform
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Propene, bromine, and chlorine
Reaction Vessel: Large-scale reactors with temperature and pressure control
Purification: The crude product is purified by distillation or recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The halogen atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Major Products
Substitution: Formation of alcohols, ethers, or amines
Elimination: Formation of alkenes such as 1-chloropropene
Reduction: Formation of propane
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-chloropropane-1,1-d2 is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectroscopic studies.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Used in the production of other chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-chloropropane-1,1-d2 involves its interaction with biological molecules. The compound can alkylate DNA and proteins, leading to various biological effects. The molecular targets include nucleophilic sites on DNA and proteins, resulting in the formation of covalent adducts. These interactions can disrupt normal cellular functions and lead to toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3-chloropropane: Similar structure but without deuterium atoms.
1,2-Dibromoethane: Contains two bromine atoms but lacks the chlorine atom.
1-Bromo-3-chloropropane: Contains one bromine and one chlorine atom.
Uniqueness
2,3-Dibromo-1-chloropropane-1,1-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies. The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of reaction mechanisms and molecular interactions.
Propiedades
Número CAS |
112805-73-9 |
|---|---|
Fórmula molecular |
C3H5Br2Cl |
Peso molecular |
238.34 g/mol |
Nombre IUPAC |
2,3-dibromo-1-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i2D2 |
Clave InChI |
WBEJYOJJBDISQU-CBTSVUPCSA-N |
SMILES isomérico |
[2H]C([2H])(C(CBr)Br)Cl |
SMILES canónico |
C(C(CBr)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



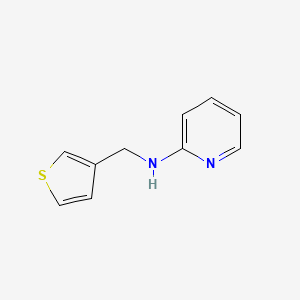


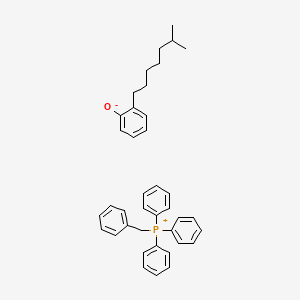
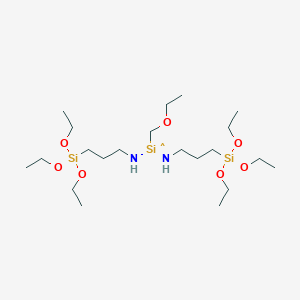
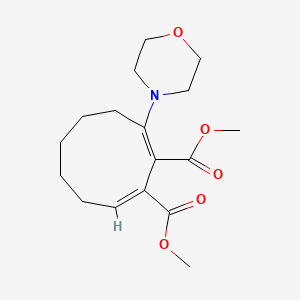
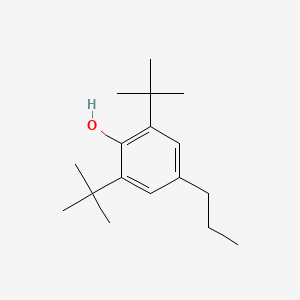
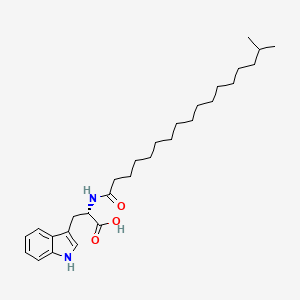
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)

